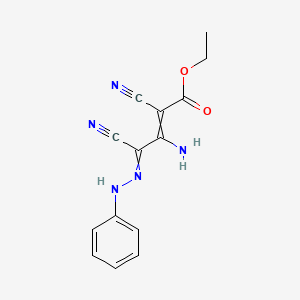
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate is a complex organic compound with a unique structure that includes amino, cyano, and phenylhydrazinylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-ethoxypropenoate
- 2-cyano-3-ethoxy-N-phenylpropenamide
- N-Methylmorpholinium 1-amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates
Uniqueness
Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
特性
CAS番号 |
87831-18-3 |
|---|---|
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC名 |
ethyl 3-amino-2,4-dicyano-4-(phenylhydrazinylidene)but-2-enoate |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)11(8-15)13(17)12(9-16)19-18-10-6-4-3-5-7-10/h3-7,18H,2,17H2,1H3 |
InChIキー |
CKLKYDYHXPXRFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C(=NNC1=CC=CC=C1)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

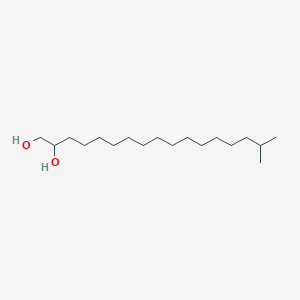
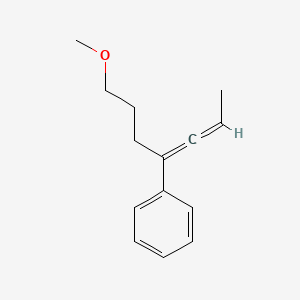
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
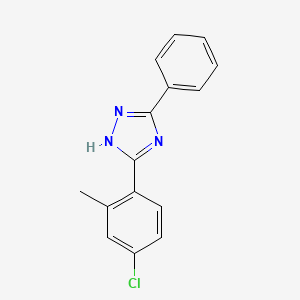
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)



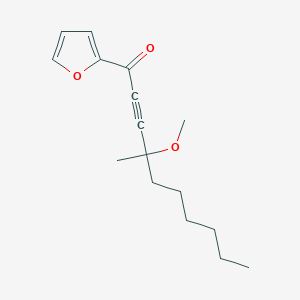
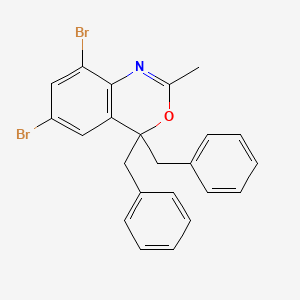
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
